molecular formula C21H20Cl2O6 B8091595 ((2R,3S)-3-((4-chlorobenzoyl)oxy)-5-ethoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate

((2R,3S)-3-((4-chlorobenzoyl)oxy)-5-ethoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate

Cat. No.: B8091595
M. Wt: 439.3 g/mol
InChI Key: KNRUJLMZLJVMAZ-PAMZHZACSA-N
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Description

((2R,3S)-3-((4-chlorobenzoyl)oxy)-5-ethoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate: is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with ethoxy and chlorobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S)-3-((4-chlorobenzoyl)oxy)-5-ethoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate typically involves multi-step organic reactions. One common approach includes the esterification of 4-chlorobenzoic acid with an appropriate alcohol, followed by the introduction of the tetrahydrofuran ring through cyclization reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and cyclization processes, utilizing automated reactors and continuous flow systems to optimize efficiency and scalability. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

((2R,3S)-3-((4-chlorobenzoyl)oxy)-5-ethoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorobenzoyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

((2R,3S)-3-((4-chlorobenzoyl)oxy)-5-ethoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate: has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((2R,3S)-3-((4-chlorobenzoyl)oxy)-5-ethoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

((2R,3S)-3-((4-chlorobenzoyl)oxy)-5-ethoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate: can be compared with similar compounds such as:

This compound .

Properties

IUPAC Name

[(2R,3S)-3-(4-chlorobenzoyl)oxy-5-ethoxyoxolan-2-yl]methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2O6/c1-2-26-19-11-17(29-21(25)14-5-9-16(23)10-6-14)18(28-19)12-27-20(24)13-3-7-15(22)8-4-13/h3-10,17-19H,2,11-12H2,1H3/t17-,18+,19?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRUJLMZLJVMAZ-PAMZHZACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1C[C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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